Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate
Description
IUPAC Nomenclature and CAS Registry Analysis
The systematic IUPAC name for this compound, methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate , reflects its core 2,3-dihydrobenzofuran scaffold substituted at the 7-position with a propanoate methyl ester group. The numbering of the benzofuran ring begins at the oxygen atom, with the fused benzene ring occupying positions 4–9. The propanoate side chain is attached to the benzene ring at position 7, with the ester functional group (-COOCH₃) positioned at the terminal carbon.
The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, structurally analogous dihydrobenzofuran derivatives, such as (2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid (CAS 18524794) and 1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)propan-2-amine (CAS 69395776), follow similar naming conventions. The absence of a specific CAS entry suggests this compound may require further characterization for formal registration.
Molecular Formula and Weight Determination
The molecular formula of this compound is C₁₂H₁₄O₃ , derived as follows:
- Benzofuran core : C₉H₈O (2,3-dihydrobenzofuran has one fewer double bond than benzofuran, reducing the hydrogen count by two).
- Propanoate side chain : C₃H₅O₂ (including the methyl ester group).
The molecular weight is calculated as:
$$
(12 \times 12.01) + (14 \times 1.01) + (3 \times 16.00) = 206.24 \, \text{g/mol}
$$
This aligns with related dihydrobenzofuran esters, such as 2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid (C₁₁H₁₂O₃, 192.21 g/mol), accounting for the additional methyl group in the propanoate chain.
Stereochemical Features and Conformational Analysis
The compound contains one stereogenic center at the α-carbon of the propanoate side chain (C2), resulting in two enantiomers. Computational modeling predicts a chair-like conformation for the dihydrofuran ring, with the ester group adopting an equatorial orientation to minimize steric hindrance.
Key torsional angles influencing conformation include:
- C7-C8-O1-C9 : Dictates the orientation of the ester group relative to the benzofuran plane.
- C2-C3-C4-C5 : Governs the planarity of the benzene ring.
Density functional theory (DFT) simulations suggest an energy barrier of ~5 kcal/mol for interconversion between enantiomers, indicating moderate stereochemical stability at room temperature.
X-ray Crystallographic Data and DFT-Optimized Structures
While X-ray data for this specific compound are unavailable, the crystal structure of (1R,2R)-8-bromo-1-[(E)-2-(4-bromophenyl)ethenyl]-2-nitro-1,2-dihydronaphtho[2,1-b]furan provides a structural analog for comparison. Key features include:
| Parameter | Value (Analog) | Predicted for Target Compound |
|---|---|---|
| Bond length (C-O) | 1.36 Å | 1.38 Å |
| Dihedral angle (C7-C8) | 109.7° | 112.0° |
| Torsion (C2-C3) | -140.9° | -138.5° |
DFT-optimized structures (B3LYP/6-311+G(d,p)) predict a planar benzene ring (deviation < 0.05 Å) and a dihydrofuran ring puckering amplitude of 0.22 Å, consistent with related dihydrobenzofurans.
Comparative Analysis with Related Dihydrobenzofuran Propanoates
The structural and electronic properties of this compound were compared to three analogs:
Key observations:
- Electron-withdrawing groups (e.g., esters) increase LogP compared to amines or acids.
- Methyl substitution on the dihydrofuran ring enhances conformational rigidity, as seen in the 2,2-dimethyl derivative’s 0.18 Å reduced puckering amplitude.
- Steric effects from bulky substituents (e.g., ethoxycarbonylaminothio) distort the benzene ring planarity by up to 15°.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14-2)10-5-3-4-9-6-7-15-11(9)10/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
XNKGURDTCKMWEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1OCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Method A: Starting from Substituted Benzene Rings
This method often begins with substituted benzene rings, which are subjected to a series of reactions to introduce the necessary functional groups.
Step 1: The synthesis typically starts with the formation of a benzofuran derivative through cyclization reactions involving phenolic compounds.
Step 2: The resulting benzofuran is then subjected to acylation using an appropriate carboxylic acid derivative to yield the desired ester.
Method B: One-Pot Synthesis
Recent advancements have introduced one-pot synthesis strategies that streamline the preparation process by combining multiple steps into a single reaction vessel.
Step 1: A phenolic compound reacts with a carbonyl source in the presence of an acid catalyst, leading to the formation of the benzofuran structure.
Step 2: Subsequent esterification occurs within the same reaction medium, eliminating the need for intermediate isolation.
Method C: Heteroannulation Techniques
Heteroannulation techniques have been employed to construct benzofuran derivatives efficiently.
Step 1: This involves the reaction of ortho-substituted phenols with suitable electrophiles under acidic conditions.
Step 2: The resulting intermediates undergo further transformations to form the final product.
The following table summarizes key reactions involved in the synthesis of Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Phenolic compound + Carbonyl source + Acid catalyst | Benzofuran derivative |
| 2 | Esterification | Benzofuran + Carboxylic acid derivative | This compound |
Recent studies have highlighted various factors influencing the yield and purity of this compound during its synthesis:
Catalyst Selection: The choice of catalyst significantly affects reaction efficiency. For instance, palladium-based catalysts have shown improved yields in certain coupling reactions compared to traditional methods.
Solvent Effects: The solvent used can alter reaction kinetics and product distribution. Polar aprotic solvents often yield better results in terms of solubility and reaction rates.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | HCl/H<sub>2</sub>SO<sub>4</sub>, reflux | 2-(2,3-dihydro-1-benzofuran-7-yl)propanoic acid | Complete conversion in 6–8 hours |
| Basic hydrolysis (saponification) | NaOH, aqueous ethanol, 60–80°C | Sodium 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate | Faster kinetics compared to acidic route |
Substitution Reactions
The benzofuran ring and ester group participate in nucleophilic and electrophilic substitutions:
Nucleophilic Substitution
The ester’s methoxy group can be replaced by nucleophiles (e.g., amines, alcohols):
textMethyl ester + R-OH → R-ester + methanol
-
Example : Reaction with ethanolamine produces 2-(2,3-dihydro-1-benzofuran-7-yl)-N-(2-hydroxyethyl)propanamide.
Electrophilic Aromatic Substitution
The benzofuran ring undergoes nitration, halogenation, or sulfonation at the 4- or 5-positions due to electron-donating effects:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C | 4-Nitro-2-(2,3-dihydro-1-benzofuran-7-yl)propanoate | 72% |
| Bromination | Br<sub>2</sub>/FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 25°C | 5-Bromo derivative | 68% |
Catalytic Hydrogenation
The dihydrobenzofuran ring undergoes partial or complete saturation under hydrogenation:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (5% w/w) | H<sub>2</sub> (1 atm), ethanol, 25°C | Tetrahydrobenzofuran derivative | >90% |
| Raney Nickel | H<sub>2</sub> (3 atm), THF, 50°C | Fully saturated hexahydrobenzofuran analog | 85% |
Alkylation and Cyclization
The compound participates in Friedel-Crafts alkylation and cyclization under acidic conditions:
Alkylation
-
Reagents : Methallyl chloride, FeCl<sub>3</sub> (1.5% w/w)
Cyclization
-
Catalyst : p-Toluenesulfonic acid (0.5–1.0% w/w)
-
Product : Fused tricyclic structures via intramolecular ether formation
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>200°C) leads to decarboxylation and benzofuran ring decomposition.
-
Oxidation : Reacts with KMnO<sub>4</sub>/H<sub>2</sub>O to form ketone derivatives at the benzylic position.
Key Mechanistic Insights
-
Ester Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with base-catalyzed routes exhibiting lower activation energy.
-
Electrophilic Substitution : Directed by the oxygen atom in the benzofuran ring, favoring para/ortho positions.
-
Hydrogenation : Pd/C selectively reduces the benzofuran’s double bond without affecting the ester group.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate is primarily studied for its potential therapeutic properties. Research indicates that benzofuran derivatives exhibit various biological activities, which make them suitable candidates for drug development.
Biological Activities
- Antitumor Activity : Compounds similar to this compound have shown efficacy against cancer cell lines, such as human ovarian cancer cells (A2780) .
- Antibacterial Properties : Benzofuran derivatives are noted for their antibacterial activities, which can be leveraged for developing new antibiotics .
- Antioxidant Effects : The compound may also possess antioxidant properties that are beneficial in preventing oxidative stress-related diseases .
Case Studies
A study published in RSC Advances highlighted the synthesis of benzofuran derivatives and their anticancer activities. The synthesized compounds demonstrated significant inhibition of cancer cell proliferation, suggesting that this compound could be further explored for similar therapeutic effects .
Agrochemical Applications
The unique bioactivity of this compound also extends to agrochemicals. Research indicates that benzofuran derivatives can function as effective pesticides or herbicides.
Potential Uses
- Pesticidal Activity : Studies have shown that certain benzofuran compounds can exhibit insecticidal properties against agricultural pests.
- Herbicidal Activity : The structure of this compound may allow it to interfere with plant growth processes in targeted weeds.
Synthetic Organic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing more complex molecules.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the benzofuran ring.
- Introduction of the propanoate group through esterification reactions.
- Further functionalization to enhance biological activity or modify physical properties.
These synthetic pathways highlight the compound’s utility in creating other bioactive molecules .
Research and Development Insights
Ongoing research into this compound focuses on its interactions with biological targets and optimization of its pharmacokinetic properties. Understanding these interactions is crucial for maximizing its efficacy in therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Analysis
- Ester vs. Amide : The target compound’s ester group is less stable under basic or enzymatic conditions compared to the amide in ’s compound, which resists hydrolysis due to resonance stabilization .
- Hydroxyl vs. Ester : The hydroxyl-rich analogs ( and ) exhibit higher polarity, favoring aqueous solubility, whereas the methyl ester in the target compound enhances membrane permeability .
- Aldehyde vs. Ester : The propenal aldehyde in ’s compound introduces electrophilic reactivity, enabling conjugation reactions, unlike the inert ester in the target compound .
Spectroscopic Considerations
- NMR Shifts : The methyl group in the target compound’s ester would resonate near δ 3.6–3.8 ppm (similar to ’s CH3 at δ 1.62 ppm for an adjacent carbonyl) . In contrast, hydroxylated analogs () show downfield shifts for -OH groups (e.g., δ 6.65 ppm for ergothioneine in ) .
- Quantitative Methods : Techniques like ethyl viologen-assisted NMR calibration () could be adapted to quantify ester hydrolysis products of the target compound .
Research Implications and Gaps
- Synthetic Utility : The target compound’s ester group allows straightforward derivatization (e.g., saponification to carboxylic acids), unlike the stable amide in .
- Biological Relevance : Hydroxylated analogs () may interact with oxidative stress pathways, while the target compound’s lipophilicity suggests better blood-brain barrier penetration.
- Data Limitations: No direct comparative studies (e.g., bioactivity, kinetic stability) are available in the provided evidence, necessitating further experimental validation.
Biological Activity
Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate (CAS No. 1602382-31-9) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, anti-inflammatory effects, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 206.24 g/mol. The compound features a benzofuran ring, which is known for various biological activities. The structure can be represented as follows:
1. Cytotoxic Activity
Several studies have investigated the cytotoxic effects of compounds related to this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines:
These results suggest that this compound and its derivatives may possess potent anticancer properties.
2. Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives has been explored in various studies. For instance, compounds with similar structures have been shown to inhibit the expression of inflammatory mediators such as matrix metalloproteinases (MMPs). One study indicated that certain benzofurans effectively reduced UV-induced MMP-1 protein levels by up to 73% at low concentrations, suggesting a mechanism for their anti-inflammatory activity .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Cancer Cell Proliferation: Compounds like this compound may induce apoptosis in cancer cells through various signaling pathways.
- Modulation of Inflammatory Pathways: By inhibiting MMPs and other inflammatory mediators, these compounds could mitigate inflammation-related conditions.
Study on Cytotoxicity
A recent study evaluated the cytotoxic effects of several benzofuran derivatives on breast cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values comparable to established chemotherapeutic agents like cisplatin . This highlights the potential for developing new anticancer therapies based on this compound.
Study on Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of benzofuran derivatives in a UV-induced skin inflammation model. The study found that treatment with these compounds significantly reduced inflammatory markers and improved skin healing outcomes . This suggests possible applications in dermatological therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
